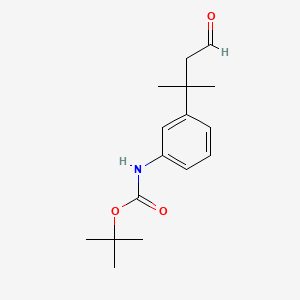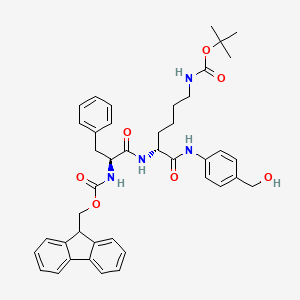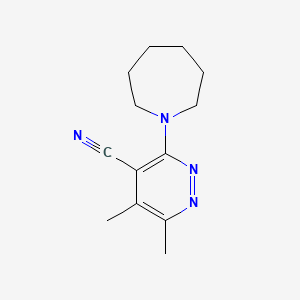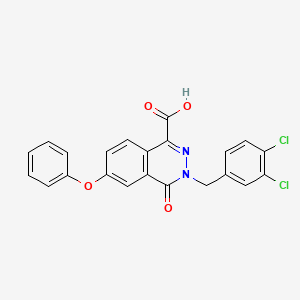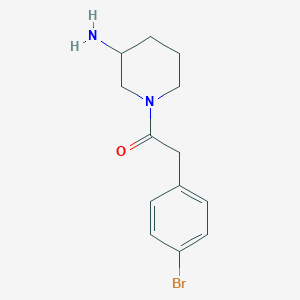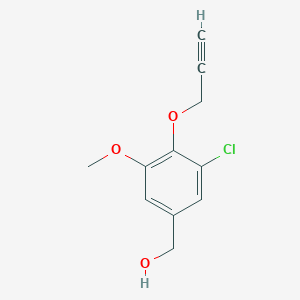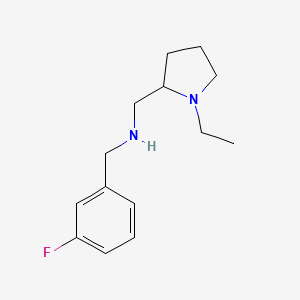
1-(1-Ethylpyrrolidin-2-yl)-N-(3-fluorobenzyl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Ethylpyrrolidin-2-yl)-N-(3-fluorobenzyl)methanamine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.
Ethylation: The pyrrolidine ring is then ethylated using ethyl halides in the presence of a strong base such as sodium hydride.
Benzylamine Substitution: The final step involves the substitution of the benzylamine moiety with a fluorine atom. This can be achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST) under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions: 1-(1-Ethylpyrrolidin-2-yl)-N-(3-fluorobenzyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzylamine derivatives.
科学的研究の応用
1-(1-Ethylpyrrolidin-2-yl)-N-(3-fluorobenzyl)methanamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects in treating certain medical conditions.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(1-Ethylpyrrolidin-2-yl)-N-(3-fluorobenzyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
1-(1-Ethylpyrrolidin-2-yl)-N-(3-fluorobenzyl)methanamine can be compared with other similar compounds, such as:
- 1-(1-Ethylpyrrolidin-2-yl)-N-(3-chlorobenzyl)methanamine
- 1-(1-Ethylpyrrolidin-2-yl)-N-(3-bromobenzyl)methanamine
- 1-(1-Ethylpyrrolidin-2-yl)-N-(3-iodobenzyl)methanamine
These compounds share a similar core structure but differ in the substituent on the benzylamine moiety
特性
分子式 |
C14H21FN2 |
|---|---|
分子量 |
236.33 g/mol |
IUPAC名 |
1-(1-ethylpyrrolidin-2-yl)-N-[(3-fluorophenyl)methyl]methanamine |
InChI |
InChI=1S/C14H21FN2/c1-2-17-8-4-7-14(17)11-16-10-12-5-3-6-13(15)9-12/h3,5-6,9,14,16H,2,4,7-8,10-11H2,1H3 |
InChIキー |
GRNNKDBWUIGPAD-UHFFFAOYSA-N |
正規SMILES |
CCN1CCCC1CNCC2=CC(=CC=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


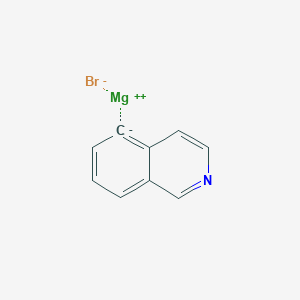
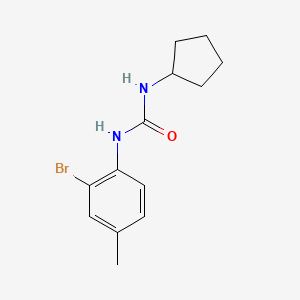
![tert-Butyl 1-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14897021.png)
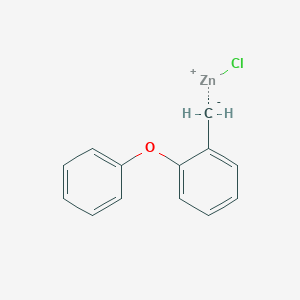
![ditert-butyl-[2-(2,6-diphenylphenyl)phenyl]phosphane](/img/structure/B14897027.png)
![tert-Butyl 6-thia-2,7-diazaspiro[4.5]decane-2-carboxylate 6,6-dioxide](/img/structure/B14897032.png)
![2-[6-(Pyrazin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]quinoline](/img/structure/B14897040.png)
